5-Methoxy-1-phenyl-1H-pyrazole-4-carboxylic acid
Overview
Description
5-Methoxy-1-phenyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their diverse biological activities and are commonly found in pharmaceuticals and agrochemicals
Mechanism of Action
Target of Action
Pyrazole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
It’s known that the pyrazole ring, a core moiety in this compound, is a key feature in many biologically active molecules and drugs . The modification of the structural profile by altering the substituent in the pyrazole ring can remarkably affect some bioactivities .
Biochemical Pathways
Pyrazole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that these compounds may interact with multiple biochemical pathways.
Pharmacokinetics
The incorporation of an acid group into organic molecules, including pyrazole derivatives, has the potential to modify the bioactivities , which could influence the compound’s pharmacokinetic properties.
Result of Action
Given the broad spectrum of biological activities associated with pyrazole derivatives , it’s plausible that this compound could have diverse molecular and cellular effects.
Action Environment
It’s worth noting that the thermal properties of the compound were investigated in a temperature range of 25–500 °c , suggesting that temperature could be a significant environmental factor influencing its stability.
Biochemical Analysis
Biochemical Properties
5-Methoxy-1-phenyl-1H-pyrazole-4-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. The interaction with these enzymes can lead to the inhibition of their activity, thereby reducing inflammation. Additionally, this compound can bind to proteins such as albumin, which facilitates its transport in the bloodstream .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation and differentiation. Furthermore, this compound can alter the expression of genes involved in the inflammatory response, leading to a decrease in the production of pro-inflammatory cytokines .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to the active sites of enzymes such as cyclooxygenase and lipoxygenase, leading to their inhibition. The binding interactions are primarily mediated by hydrogen bonds and hydrophobic interactions. Additionally, this compound can influence gene expression by interacting with transcription factors, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively reduce inflammation without causing significant adverse effects. At higher doses, it can lead to toxicity, manifesting as liver damage or gastrointestinal disturbances. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by enzymes such as cytochrome P450. The metabolism of this compound can lead to the formation of various metabolites, some of which may retain biological activity. The interaction with cofactors such as NADPH is essential for the enzymatic reactions involved in its metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. This compound can bind to albumin in the bloodstream, which aids in its distribution to various tissues. Additionally, transporters such as organic anion-transporting polypeptides (OATPs) can facilitate its uptake into cells. The localization and accumulation of this compound in specific tissues can influence its biological activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. The subcellular distribution of this compound can also affect its interactions with enzymes and other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-1-phenyl-1H-pyrazole-4-carboxylic acid typically involves the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal, and phenylhydrazine. The resulting intermediate is then subjected to basic hydrolysis to yield the target compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions to maximize yield and purity, often employing large-scale reactors and continuous flow systems to ensure consistent production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazoles.
Scientific Research Applications
5-Methoxy-1-phenyl-1H-pyrazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an anti-inflammatory and antimicrobial agent.
Medicine: Explored for its potential use in the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Comparison with Similar Compounds
- 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
- 5-Ethoxy-1-phenyl-1H-pyrazole-4-carboxylic acid
- 5-Fluoro-1-phenyl-1H-pyrazole-4-carboxylic acid
Comparison: 5-Methoxy-1-phenyl-1H-pyrazole-4-carboxylic acid is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in medicinal chemistry .
Properties
IUPAC Name |
5-methoxy-1-phenylpyrazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-16-10-9(11(14)15)7-12-13(10)8-5-3-2-4-6-8/h2-7H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVMAHWBQFWHQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=NN1C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30604378 | |
Record name | 5-Methoxy-1-phenyl-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30604378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88585-23-3 | |
Record name | 5-Methoxy-1-phenyl-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30604378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methoxy-1-phenyl-1H-pyrazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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